REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:8]([CH:11]=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=O.S(Cl)(Cl)=O.[F:17][C:18]1[CH:19]=[C:20]([CH:51]=[C:52]([F:54])[CH:53]=1)[CH2:21][C:22]1[CH:23]=[C:24]2[C:28](=[CH:29][CH:30]=1)[N:27]([C:31]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)([C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1)[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[N:26]=[C:25]2[NH2:50].CCN(C(C)C)C(C)C>C1(C)C=CC=CC=1.C1COCC1>[F:17][C:18]1[CH:19]=[C:20]([CH:51]=[C:52]([F:54])[CH:53]=1)[CH2:21][C:22]1[CH:23]=[C:24]2[C:28](=[CH:29][CH:30]=1)[N:27]([C:31]([C:44]1[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=1)([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)[C:38]1[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=1)[N:26]=[C:25]2[NH:50][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([CH:11]=[O:12])[CH:9]=[CH:10][C:2]=1[F:1]
|
Name
|
|
Quantity
|
368 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C=C1)C=O
|
Name
|
|
Quantity
|
1.59 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
843 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CC=2C=C3C(=NN(C3=CC2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)N)C=C(C1)F
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
leaving an off white solid which
|
Type
|
CUSTOM
|
Details
|
was gradually brought to room temperature
|
Type
|
WAIT
|
Details
|
After one night
|
Type
|
CUSTOM
|
Details
|
the volatiles were evaporated
|
Type
|
DISSOLUTION
|
Details
|
The crude was dissolved in DCM (150 mL)
|
Type
|
WASH
|
Details
|
washed with aqueous NaHCO3 (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate, evaporation and purification over silica gel (eluent: DCM) 868 mg of title compound as a white solid in 79% yield
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(CC=2C=C3C(=NN(C3=CC2)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)NC(C2=C(C=CC(=C2)C=O)F)=O)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |